2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKGDEVERRGVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-29-5 | |
| Record name | ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester (CAS Number: 2286-29-5), also known as ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, is a compound with significant biological activity. This article reviews its properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₃H₁₃NO₃
- Molecular Weight : 231.247 g/mol
- Density : 1.152 g/cm³
- Boiling Point : 383.8 °C at 760 mmHg
- Flash Point : 167.9 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.247 g/mol |
| Density | 1.152 g/cm³ |
| Boiling Point | 383.8 °C |
| Flash Point | 167.9 °C |
Antioxidant Properties
Research indicates that compounds similar to ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate exhibit antioxidant activities, which are crucial for protecting cells from oxidative stress. Antioxidants can neutralize free radicals and reduce the risk of chronic diseases.
Cytotoxicity and Antiproliferative Effects
Studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For instance, in vitro tests demonstrated that it inhibited the proliferation of human cancer cells, suggesting potential applications in cancer therapy.
Mutagenicity and Genotoxicity
A comprehensive assessment conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicated that the compound did not exhibit mutagenic effects in several assays. Specifically, it was negative in bacterial reverse mutation tests and showed no evidence of skin sensitization in animal models .
Study on Skin Irritation
In a NICNAS report, the compound was evaluated for skin irritation potential. The results indicated that it was non-irritating to human skin at concentrations up to 20% . This finding supports its potential use in cosmetic formulations.
Reproductive Toxicity Assessment
A study assessing reproductive toxicity found a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg body weight per day for both systemic and reproductive toxicity in rat models . This suggests a favorable safety profile for potential therapeutic applications.
Phytotoxic Effects
Research into phytotoxic compounds has identified similar structures that inhibit plant growth. The compound may share properties with other phytotoxic agents, potentially paving the way for its use in agricultural applications as a herbicide.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Materials Science | Used in the synthesis of polymers and coatings with specific properties. |
| Pharmaceuticals | Investigated for potential use in drug delivery systems and as intermediates in drug synthesis. |
| Cosmetics | Acts as a UV absorber and stabilizer in cosmetic formulations. |
Materials Science
In materials science, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is utilized in the development of polymeric materials . Its ability to undergo polymerization makes it valuable for creating coatings and adhesives that exhibit enhanced durability and resistance to environmental factors.
Case Study: Polymer Synthesis
A study demonstrated that incorporating this compound into acrylic resins improved their mechanical properties and UV stability, making them suitable for outdoor applications. The polymerization process can be initiated by UV light or heat, allowing for versatility in manufacturing .
Pharmaceuticals
The compound has shown promise in pharmaceutical applications, particularly in the synthesis of bioactive molecules . Its structure allows it to serve as an important intermediate in the production of various drugs.
Case Study: Drug Delivery Systems
Research has indicated that ethyl 2-cyano-3-(4-methoxyphenyl)acrylate can be used to create nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents, enhancing their solubility and bioavailability. In vitro studies have reported increased cellular uptake of drugs when delivered via these nanoparticles compared to traditional methods .
Cosmetics
In the cosmetics industry, this compound functions as a UV filter and stabilizer in sunscreen formulations. Its ability to absorb UV radiation helps protect skin from harmful effects while enhancing the stability of cosmetic products.
Case Study: UV Absorption Efficacy
A comparative analysis of various UV filters revealed that formulations containing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate exhibited superior UV protection compared to those without it. This was attributed to its effective absorption across a broad spectrum of UV light .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- LogP : 2.16 (indicative of moderate lipophilicity) .
- Polar Surface Area (PSA): 59.32 Ų (high polarity due to cyano, ester, and methoxy groups) .
- Hydrogen Bond Acceptors : 4 .
- Synthesis: Prepared via condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, a common route for α-cyanoacrylates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogs include:
Ester Group : Affects lipophilicity and volatility.
Substituents on the Aromatic Ring : Influence electronic properties and bioactivity.
Presence of Cyano Group: Enhances reactivity in polymerization.
Comparative Data Table
*Estimated based on alkyl chain length.
Key Research Findings
A. Volatility and Retention Indices
- The target compound has a retention index (RI) of ~2102 (inferred from analogs in ), higher than 3-phenyl analogs (RI 1521) due to the electron-withdrawing cyano group stabilizing the molecule in gas chromatography .
- Cinoxate’s bulkier 2-ethoxyethyl ester group increases molecular weight (256 vs. 231) and LogP (3.1 vs. 2.16), enhancing its skin permeability in topical applications .
B. Reactivity and Polymerization
- The cyano group in the target compound facilitates radical or anionic polymerization, similar to ethyl 2-cyano-3-(2-furanyl)acrylate (), which is used in adhesives .
- Compounds without cyano groups (e.g., 3-phenyl-, ethyl ester) lack this reactivity, limiting their utility in polymer chemistry .
Preparation Methods
Reaction Mechanism
The mechanism proceeds via:
-
Deprotonation : A base abstracts the acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy intermediate.
-
Dehydration : Elimination of water yields the conjugated cyanoacrylate.
Catalytic Systems
Catalysts significantly influence reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 (reflux) | 6–12 | 84–85 |
| Ammonium acetate | Toluene | 110 (reflux) | 4–6 | 78–80 |
| DBU | DMF | 25 (room) | 2–3 | 70–72 |
Piperidine in ethanol remains the optimal system, achieving high yields under reflux. Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) enable room-temperature reactions but require polar aprotic solvents, complicating purification.
Experimental Optimization
Standard Protocol
-
Reactants :
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Piperidine (0.1 equiv)
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Ethanol (anhydrous, 10 mL/mmol aldehyde)
-
-
Procedure :
Solvent Effects
-
Ethanol : Favors enolate formation and minimizes side reactions.
-
Toluene : Requires higher temperatures but reduces ester hydrolysis.
-
DMF : Accelerates reaction but complicates isolation due to high polarity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time to 15–20 minutes with comparable yields (82–84%). This method enhances energy efficiency but requires specialized equipment.
Solid-State Synthesis
Ball milling 4-methoxybenzaldehyde and ethyl cyanoacetate with K₂CO₃ yields 75–78% product in 2 hours. While solvent-free, scalability remains challenging.
Industrial-Scale Considerations
Continuous Flow Reactors
-
Advantages : Improved heat/mass transfer, consistent product quality.
-
Conditions :
-
Residence time: 10–15 minutes.
-
Catalyst: Immobilized piperidine on silica gel.
-
Yield: 87–89%.
-
Waste Management
-
Solvent Recovery : Ethanol distillation and reuse reduce environmental impact.
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Acid Neutralization : Treat aqueous waste with CaCO₃ to precipitate chloride salts.
Challenges and Troubleshooting
-
Low Yields : Often due to moisture ingress (hydrolyzes ethyl cyanoacetate). Use anhydrous solvents and molecular sieves.
-
Byproducts : Over-condensation products form if aldehyde is in excess. Maintain stoichiometric control.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-cyano-3-(4-methoxyphenyl)acrylic acid ethyl ester?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , a base-catalyzed reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate. Key steps include:
- Reaction Conditions : Use ethanol as a solvent with a catalytic amount of piperidine or ammonium acetate at 60–80°C for 6–12 hours .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography to isolate the α,β-unsaturated ester.
- Critical Parameters : Excess ethyl cyanoacetate (1.2–1.5 eq) improves yield by shifting equilibrium. Avoid prolonged heating to prevent hydrolysis of the cyano group.
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR :
- IR : Strong absorbance for C≡N (~2220 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- GC-MS : Retention time ~15.6 min (similar to analogs in ), with molecular ion [M⁺] at m/z 245 and fragmentation peaks at m/z 200 (loss of COOEt) .
Advanced: How to design experiments to evaluate its antimicrobial activity?
Methodological Answer:
- Assay Design :
- Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) .
- Include positive controls (e.g., ampicillin) and solvent controls.
- Mechanistic Insight :
- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Combine with SYTOX Green staining to evaluate membrane disruption.
- Data Interpretation : Compare activity to structurally similar esters (e.g., 3-(4-methoxyphenyl)-2-propenoic acid derivatives in ), noting the cyano group’s role in enhancing lipophilicity and target binding .
Advanced: How can computational methods predict reactivity and bioactivity?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Dock the compound into E. coli FabI (enoyl-ACP reductase) using AutoDock Vina. The cyano group may form hydrogen bonds with Thr196, while the methoxyphenyl moiety interacts hydrophobically .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Case Study : If antimicrobial activity varies across studies (e.g., MIC range of 8–32 µg/mL), consider:
- Strain Variability : Test against isogenic mutant strains (e.g., efflux pump-deficient E. coli).
- Solubility Limits : Use surfactants (e.g., Tween-80) to improve aqueous dispersion.
- Synergistic Effects : Screen with adjuvants (e.g., phenylalanine-arginine β-naphthylamide to inhibit efflux pumps) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Report confidence intervals (95%) for MIC values.
Advanced: How does the methoxy group influence photostability?
Methodological Answer:
- Experimental Setup :
- Mechanistic Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
